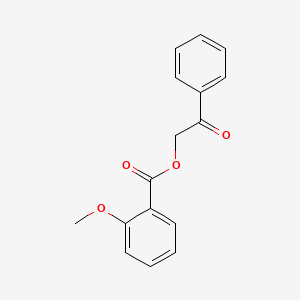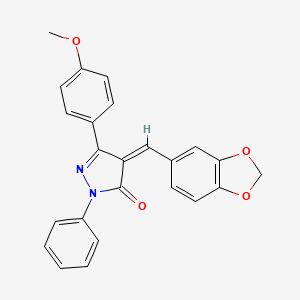
2-oxo-2-phenylethyl 2-methoxybenzoate
Overview
Description
2-oxo-2-phenylethyl 2-methoxybenzoate, also known as benzyl mandelate, is a chemical compound that belongs to the class of mandelic acid derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 262.28 g/mol. Benzyl mandelate has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 2-methoxybenzoate mandelate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to react with electrophiles such as aldehydes, ketones, and epoxides, resulting in the formation of new chemical bonds. Benzyl mandelate has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction through its interaction with the substrate.
Biochemical and Physiological Effects:
Benzyl mandelate has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-irritating. It has been shown to be metabolized by the liver and excreted in the urine, indicating that it is rapidly eliminated from the body. However, further studies are needed to fully understand the potential effects of this compound mandelate on human health.
Advantages and Limitations for Lab Experiments
Benzyl mandelate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. It can also be easily modified to introduce different functional groups or chiral centers, making it a versatile building block for the synthesis of complex molecules. However, 2-oxo-2-phenylethyl 2-methoxybenzoate mandelate also has some limitations, including its relatively low reactivity and limited solubility in water. These limitations can be overcome through the use of appropriate reaction conditions and solvents.
Future Directions
There are several potential future directions for research on 2-oxo-2-phenylethyl 2-methoxybenzoate mandelate. One area of interest is the development of new synthetic methods for the production of this compound mandelate and its derivatives. Another area of interest is the investigation of the potential biological and pharmacological effects of this compound mandelate, including its potential use as a drug delivery system or as a building block for the synthesis of biologically active compounds. Additionally, the use of this compound mandelate as a chiral auxiliary in asymmetric synthesis could be further explored, with the aim of developing more efficient and selective reactions. Overall, the unique properties and potential applications of this compound mandelate make it a promising area of research for the future.
Scientific Research Applications
Benzyl mandelate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in organometallic chemistry, and as a building block in the synthesis of biologically active compounds. Benzyl mandelate has also been investigated for its potential use as a drug delivery system, due to its ability to form inclusion complexes with cyclodextrins and other host molecules.
properties
IUPAC Name |
phenacyl 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15-10-6-5-9-13(15)16(18)20-11-14(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUFROANBUQFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5347898.png)
![7-acetyl-2-methyl-4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5347899.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5347900.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5347901.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5347902.png)
![6-{2-[4-(difluoromethoxy)-3-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5347909.png)
![3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5347910.png)
![2-(4-methoxyphenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5347933.png)
![(1S*,3R*)-3-amino-N-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]phenyl}cyclopentanecarboxamide](/img/structure/B5347940.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5347955.png)

amine hydrochloride](/img/structure/B5347979.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide](/img/structure/B5347981.png)
![1-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5347987.png)